(1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one (1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one
Brand Name: Vulcanchem
CAS No.: 863329-70-8
VCID: VC2979404
InChI: InChI=1S/C24H34O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h13-20,26-27H,3-11H2,1-2H3/t13-,14+,15+,16+,17-,18?,19+,20+,21+,22-,23+,24-/m0/s1
SMILES: CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O
Molecular Formula: C24H34O4
Molecular Weight: 386.5 g/mol

(1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one

CAS No.: 863329-70-8

Cat. No.: VC2979404

Molecular Formula: C24H34O4

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one - 863329-70-8

Specification

CAS No. 863329-70-8
Molecular Formula C24H34O4
Molecular Weight 386.5 g/mol
IUPAC Name (1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one
Standard InChI InChI=1S/C24H34O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h13-20,26-27H,3-11H2,1-2H3/t13-,14+,15+,16+,17-,18?,19+,20+,21+,22-,23+,24-/m0/s1
Standard InChI Key GOSKJECPIJLTSX-FNUWZBOWSA-N
Isomeric SMILES C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6[C@@]57CCC(O7)O)C)O
SMILES CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O
Canonical SMILES CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O

Introduction

Structural Characterization and Nomenclature

Structural Interpretation of IUPAC Nomenclature

The IUPAC name of the compound provides detailed information about its structural framework and three-dimensional configuration:

  • Spirocyclic Framework: The molecule contains a spiro connection between a hexacyclic system and an oxolane (furan) ring, as indicated by the term "spiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]"

  • Functional Groups: Key functional groups include hydroxyl groups at positions 5 and 5' ("5,5'-dihydroxy") and a ketone at position 7 ("7-one")

  • Alkyl Substituents: Methyl groups at positions 10 and 14 ("10,14-dimethyl")

  • Stereochemistry: Multiple stereogenic centers with specific configurations (1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R) defining the three-dimensional architecture of the molecule

Core Structural Elements

The compound features a complex polycyclic framework that shares similarities with drospirenone derivatives. The core structure includes:

  • A hexacyclic nonadecane system with multiple fused rings

  • A spiro junction connecting to an oxolane ring

  • Multiple stereogenic centers creating a specific three-dimensional configuration

  • Hydroxyl and ketone functionalities at specific positions

Comparative Analysis with Related Drospirenone Derivatives

Structural Comparison with Key Analogs

The target compound can be compared with several structurally related drospirenone derivatives to understand its unique features and potential properties.

Table 1: Structural Comparison of the Target Compound with Related Derivatives

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Features
Target CompoundUnknownEstimated C24H32-36O4-5Estimated 384-4005,5'-dihydroxy-7-one structure
5-Hydroxydrospirenone197721-70-3C24H32O4384.55-hydroxy-2',7-dione structure
(1R,2R,4R,5R,7S,10R,11R,14S,15S,16S,18S,19R)-10,14-Dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',5,7-triol1079392-41-8C24H36O4388.552',5,7-triol structure
Drospirenone67392-87-4C24H30O3366.50Basic spirocyclic framework without additional hydroxyl groups
5'-Hydroxy Drospirenone863329-71-9C24H32O3368.51Single hydroxylation at 5' position

The target compound appears to feature additional hydroxylation compared to drospirenone, specifically at positions 5 and 5', which distinguishes it from the singly hydroxylated derivatives documented in the literature.

Stereochemical Comparison

The stereochemistry of the target compound (1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R) differs from some documented derivatives, such as 5-Hydroxydrospirenone, which has the stereochemical configuration (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S) . These stereochemical differences, particularly at positions 11 and 19, likely influence the three-dimensional structure and potential biological activity of the compound.

Chemical Properties and Reactivity

Functional Group Analysis

The distinctive 5,5'-dihydroxy-7-one arrangement in the target compound suggests specific chemical properties:

Table 2: Functional Group Analysis and Implications

Predicted Physicochemical Properties

Based on structural comparison with related compounds, several physicochemical properties can be inferred:

  • Solubility: Likely enhanced water solubility compared to drospirenone due to additional hydroxyl groups

  • Lipophilicity: Reduced lipophilicity compared to drospirenone but still maintaining significant lipophilic character due to the hydrocarbon framework

  • Hydrogen Bonding: Enhanced hydrogen bonding potential with two hydroxyl groups serving as both donors and acceptors

  • Molecular Weight: Estimated to be in the range of 384-400 g/mol based on comparison with related compounds

  • Melting Point: Likely higher than drospirenone due to additional hydroxyl groups enabling hydrogen bonding

Analytical TechniqueApplication and Information Obtained
Nuclear Magnetic Resonance (NMR)Structural confirmation; stereochemical assignment; identification of functional groups
Mass SpectrometryMolecular weight determination; fragmentation pattern analysis; structural confirmation
Infrared SpectroscopyFunctional group identification (hydroxyl, ketone); hydrogen bonding patterns
X-ray CrystallographyAbsolute stereochemical assignment; three-dimensional structure confirmation
Chromatographic MethodsPurity assessment; comparison with reference standards; separation from related compounds
Potential PropertyStructural BasisRelevance
Progestogenic ActivityCore spirocyclic framework shared with drospirenonePossible hormonal activity with modified potency or selectivity
Antimineralocorticoid EffectsStructural similarity to drospirenone, which exhibits antimineralocorticoid activityPotential influence on electrolyte balance and blood pressure
Metabolic ProfileAdditional hydroxyl groups suggesting potential metabolite statusMay represent a metabolic product with modified activity profile
Receptor BindingModified three-dimensional structure and hydrogen bonding capacityPotentially altered binding to steroid receptors compared to drospirenone

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